molecular formula C22H20N2O2 B5233681 N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide

N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide

Cat. No. B5233681
M. Wt: 344.4 g/mol
InChI Key: VCSKJSYTSLFCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide, also known as GNF-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in drug discovery and development. GNF-2 was first synthesized by the Genomics Institute of the Novartis Research Foundation (GNF) as a part of their efforts to identify novel compounds that can modulate protein-protein interactions.

Mechanism of Action

N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide binds to a specific site on Cdc20, which prevents the interaction between Cdc20 and Mad2. This, in turn, leads to the activation of the SAC pathway and the arrest of cell division. N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to be selective for Cdc20, with minimal effects on other proteins.
Biochemical and Physiological Effects
N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. In addition, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to enhance the sensitivity of cancer cells to other anti-cancer drugs, such as paclitaxel and doxorubicin.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide is its specificity for Cdc20, which reduces the potential for off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several potential future directions for the use of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide in drug discovery and development. For example, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used as a lead compound for the development of more potent and selective inhibitors of the SAC pathway. In addition, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce the potential for drug resistance. Finally, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide could be used in studies to further elucidate the role of the SAC pathway in cancer and other diseases.

Synthesis Methods

The synthesis of N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-amino-5-iodobenzonitrile with isoquinolin-5-ylmethanol, followed by the reaction with 2,3,5-trimethylbenzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the interaction between two proteins, Cdc20 and Mad2, which are essential components of the spindle assembly checkpoint (SAC) pathway. The SAC pathway is responsible for ensuring the accurate segregation of chromosomes during cell division, and defects in this pathway can lead to chromosomal instability and cancer. Therefore, N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide has potential applications in cancer therapy and drug discovery.

properties

IUPAC Name

N-(isoquinolin-5-ylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-14-7-8-20-19(11-14)15(2)21(26-20)22(25)24(3)13-17-6-4-5-16-12-23-10-9-18(16)17/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSKJSYTSLFCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isoquinolinylmethyl)-N,3,5-trimethyl-1-benzofuran-2-carboxamide

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